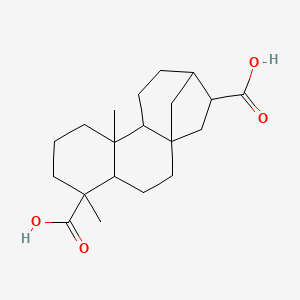

Ent-kauran-17,19-dioic acid

Descripción

This compound has been reported in Annona glabra with data available.

Propiedades

IUPAC Name |

5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITLMPHPGUZLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Sources of ent-kauran-17,19-dioic acid: A Technical Guide for Researchers

An In-depth Exploration of the Botanical Origins, Isolation Protocols, and Potential Biological Activities of a Promising Bioactive Diterpenoid.

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. Among the vast reservoir of natural products, diterpenoids of the ent-kaurane class have emerged as a significant area of interest due to their diverse and potent biological activities. This technical guide focuses on a specific member of this class, ent-kauran-17,19-dioic acid , providing a comprehensive overview of its natural sources, detailed experimental protocols for its isolation, and insights into its potential mechanisms of action.

Natural Occurrence of this compound

This compound, including its stereoisomers (16α- and 16β-epimers), has been identified in a select number of plant families, primarily within the Annonaceae and Asteraceae families. These findings are crucial for sourcing starting materials for further research and development.

The Annonaceae family, known for its rich diversity of bioactive secondary metabolites, is a prominent source of this diterpenoid. Specifically, it has been isolated from:

-

Annona squamosa (commonly known as sugar-apple or sweetsop), where 16β-hydro-ent-kauran-17,19-dioic acid has been identified in the pericarp (fruit peel)[1][2].

-

Annona glabra (pond-apple), which has been reported to contain 16α-hydro-ent-kauran-17,19-dioic acid[3][4][5].

-

Rollinia mucosa (biriba), another member of the Annonaceae family, is also a documented source of 16α-hydro-ent-kauran-17,19-dioic acid[5].

The Asteraceae family, one of the largest families of flowering plants, also contributes to the natural sourcing of this compound:

-

Siegesbeckia pubescens and Siegesbeckia orientalis are notable sources of 16α-hydro-ent-kauran-17,19-dioic acid[6][7][8][9]. The aerial parts of these plants have been utilized for the isolation of this and other related diterpenoids.

While the presence of this compound in these species is qualitatively established, quantitative data on its concentration or yield from the raw plant material is not extensively reported in the available literature. Further quantitative studies are necessary to assess the viability of these sources for large-scale extraction.

Quantitative Data on Related Kaurane (B74193) Diterpenoids

Although specific quantitative data for this compound is scarce, a study on the quantification of major diterpenoids in the aerial parts of Siegesbeckia pubescens provides valuable context. The content of 16α-hydro-ent-kauran-17,19-dioic acid was determined using a validated HPLC-ELSD method. The results from two different sources of the plant material are summarized in the table below.

| Plant Source | Part Analyzed | Compound | Concentration (mg/g of dried material) | Reference |

| Siegesbeckia pubescens (Source 1) | Aerial Parts | 16α-hydro-ent-kauran-17,19-dioic acid | 0.45 | [10] |

| Siegesbeckia pubescens (Source 2) | Aerial Parts | 16α-hydro-ent-kauran-17,19-dioic acid | 0.52 | [10] |

This data highlights that while present, the concentration of the target compound may be relatively low, necessitating efficient extraction and purification strategies.

Experimental Protocols

The successful isolation and purification of this compound from its natural sources are contingent on robust and well-defined experimental protocols. The following sections outline a general workflow and specific methodologies derived from the scientific literature.

General Experimental Workflow

The isolation of this compound typically follows a multi-step process involving extraction, fractionation, and chromatographic purification. A generalized workflow is depicted in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Bioactive kaurane diterpenoids from Annona glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ent-kaurane diterpenoids from Annona glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on ent-kauran-17,19-dioic acid from Annona squamosa**

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ent-kauran-17,19-dioic acid, a diterpenoid isolated from the pericarp of Annona squamosa. The document details its chemical properties, biological activities, and putative mechanisms of action. A significant focus is placed on its antibacterial properties, for which quantitative data is available. While specific data on the cytotoxicity and anti-inflammatory activity of this compound is limited, this guide presents data from closely related ent-kaurane diterpenoids found in Annona squamosa to provide a broader context of its potential therapeutic value. Detailed experimental protocols for bioactivity-guided isolation and key biological assays are provided, alongside a proposed signaling pathway for its anti-inflammatory effects based on evidence from analogous compounds. This document aims to serve as a valuable resource for researchers investigating novel therapeutic agents from natural sources.

Introduction

Annona squamosa L., commonly known as sugar apple or custard apple, is a plant belonging to the Annonaceae family. This family is a rich source of bioactive secondary metabolites, including acetogenins, alkaloids, and terpenoids. Among these, ent-kaurane diterpenoids have garnered significant interest due to their diverse pharmacological activities, which include cytotoxic, anti-inflammatory, antibacterial, and antiviral effects. One such compound isolated from the pericarp of Annona squamosa is (-)-ent-kauran-17,19-dioic acid. This guide synthesizes the current knowledge on this specific diterpenoid, focusing on its isolation, biological activity, and potential mechanisms of action.

Chemical Properties

-

Compound Name: (-)-ent-kauran-17,19-dioic acid

-

Molecular Formula: C₂₀H₃₀O₄

-

Molecular Weight: 334.45 g/mol

-

Structure: A tetracyclic diterpenoid with a kaurane (B74193) skeleton. Carboxylic acid groups are present at positions C-17 and C-19.

Biological Activities and Data Presentation

Antibacterial Activity

A study by Joy et al. investigated the antibacterial properties of (-)-ent-kaur-17,19-dioic acid isolated from the pericarp of Annona squamosa. The activity was assessed using the disc diffusion method.[1]

Table 1: Antibacterial Activity of (-)-ent-kaur-17,19-dioic acid *

| Test Organism | Compound Concentration (µ g/disc ) | Zone of Inhibition (mm) | Standard Antibiotic | Standard Concentration (µ g/disc ) | Zone of Inhibition (mm) |

| Escherichia coli | 500 | 18 | Ampicillin | 500 | 16 |

| Staphylococcus aureus | 500 | 10 | Gentamycin | 500 | 20 |

Data sourced from Joy et al.[1]

The results indicate that at a concentration of 500 µ g/disc , (-)-ent-kaur-17,19-dioic acid shows more potent activity against Escherichia coli than the standard antibiotic ampicillin.[1] Its activity against Staphylococcus aureus was observed to be less potent compared to gentamycin.[1]

Cytotoxic and Anti-inflammatory Activity of Related ent-Kaurane Diterpenoids

While specific IC₅₀ values for the cytotoxicity and anti-inflammatory activity of (-)-ent-kaur-17,19-dioic acid are not available in the reviewed literature, studies on other ent-kaurane diterpenoids isolated from Annona squamosa provide insights into the potential of this class of compounds.

Table 2: Cytotoxic Activity of an ent-Kaurane Diterpenoid from Annona squamosa Pericarp

| Compound | Cell Line | IC₅₀ (µM) |

| 4β,17-dihydroxy-16α-acetoxy-18-nor-ent-kaurane | SMMC-7721, HepG2 | < 20 |

Data sourced from a study on new ent-kaurane diterpenes from Annona squamosa L. pericarps.[2]

Table 3: Anti-HIV Activity of an ent-Kaurane Diterpenoid from Annona squamosa

| Compound | Cell Line | EC₅₀ (µg/mL) | Therapeutic Index |

| 16β,17-dihydroxy-ent-kauran-19-oic acid | H9 lymphocyte | 0.8 | > 5 |

Data sourced from a study on the identification of anti-HIV principles from Annona squamosa.[3]

These data suggest that the ent-kaurane scaffold is a promising backbone for the development of cytotoxic and antiviral agents. Further investigation is warranted to determine the specific activity of the dioic acid derivative.

Experimental Protocols

Bioactivity-Guided Isolation of (-)-ent-kaur-17,19-dioic acid

The isolation of (-)-ent-kaur-17,19-dioic acid from the pericarp of Annona squamosa is achieved through bioactivity-guided fractionation.[1]

Protocol:

-

Extraction:

-

Air-dry the pericarp of Annona squamosa at room temperature.

-

Pulverize the dried pericarp into a coarse powder.

-

Perform successive extractions with solvents of increasing polarity, starting with hexane (B92381), followed by chloroform (B151607), and then methanol.

-

Monitor the antibacterial activity of each extract against target organisms (E. coli and S. aureus) to identify the most active extract. The hexane and chloroform extracts are typically found to be active.[1]

-

-

Fractionation of the Active Extract:

-

Combine the active hexane and chloroform extracts based on their similar TLC profiles and antibacterial effects.[1]

-

Subject the combined extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity (e.g., 80:20 hexane:ethyl acetate, 50:50 hexane:ethyl acetate, 100% ethyl acetate), followed by 100% methanol.[1]

-

Collect the fractions and monitor them by TLC.

-

Test the fractions for antibacterial activity to identify the bioactive fractions.

-

-

Purification:

-

Subject the active fractions to further purification steps, which may include repeated column chromatography or preparative TLC.

-

Crystallize the purified compound from a suitable solvent system (e.g., hexane:ethyl acetate).[1]

-

-

Structure Elucidation:

Caption: Bioactivity-guided isolation workflow for this compound.

Antibacterial Susceptibility Testing (Disc Diffusion Method)

This protocol is adapted from the methodology described by Joy et al.[1]

Protocol:

-

Preparation of Inoculum:

-

Culture the test bacteria (E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth) to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

-

Assay Procedure:

-

Prepare Mueller-Hinton agar (B569324) plates.

-

Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Impregnate sterile paper discs (6 mm diameter) with a known concentration of the isolated (-)-ent-kaur-17,19-dioic acid (e.g., 500 µ g/disc ) dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Place standard antibiotic discs (e.g., ampicillin, gentamycin) as positive controls and a solvent-impregnated disc as a negative control.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (including the disc) in millimeters.

-

Compare the zone of inhibition of the test compound with that of the standard antibiotics.

-

Cytotoxicity Assay (MTT Assay) - General Protocol

This is a general protocol for assessing the cytotoxicity of diterpenoids.

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., HepG2, SMMC-7721) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of (-)-ent-kaur-17,19-dioic acid in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Anti-inflammatory Assay (Nitric Oxide Inhibition) - General Protocol

This is a general protocol for assessing the anti-inflammatory activity of diterpenoids by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Protocol:

-

Cell Culture:

-

Culture murine macrophage cells (e.g., RAW 264.7) in an appropriate medium.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of (-)-ent-kaur-17,19-dioic acid for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Include control wells (cells only, cells + LPS, cells + known inhibitor + LPS).

-

Incubate the plates for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC₅₀ value for NO inhibition.

-

Proposed Signaling Pathway

Based on studies of other ent-kaurane diterpenoids, the anti-inflammatory activity of this compound is likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

In this proposed pathway, an inflammatory stimulus like LPS activates the Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit the IKK complex, preventing IκBα degradation and thereby sequestering NF-κB in the cytoplasm, which ultimately suppresses the inflammatory response.

Conclusion

(-)-ent-kauran-17,19-dioic acid from Annona squamosa is a bioactive diterpenoid with demonstrated antibacterial activity, particularly against E. coli. While its full pharmacological profile is yet to be elucidated, the activities of related ent-kaurane diterpenoids from the same plant suggest its potential as a cytotoxic and anti-inflammatory agent. The likely mechanism for its anti-inflammatory action involves the inhibition of the NF-κB signaling pathway. This technical guide provides foundational data and protocols to encourage and facilitate further research into this promising natural product for potential drug development. Future studies should focus on obtaining specific quantitative data for its cytotoxic and anti-inflammatory effects and further elucidating its molecular mechanisms of action.

References

- 1. Five new ent-kaurane diterpenes from Annona squamosa L. pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Five new ent-kaurane diterpenes from Annona squamosa L. pericarps [agris.fao.org]

- 3. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of ent-kauran-17,19-dioic acid from Siegesbeckia pubescens

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of ent-kauran-17,19-dioic acid, a bioactive diterpenoid isolated from Siegesbeckia pubescens. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this natural compound.

Introduction

Siegesbeckia pubescens, a plant with a history in traditional medicine, is a rich source of various secondary metabolites, including a diverse array of ent-kaurane diterpenoids. Among these, this compound, also known as 16α-hydro-ent-kauran-17,19-dioic acid, has emerged as a compound of interest due to its potential biological activities. This guide synthesizes the current knowledge on its isolation, biological effects, and putative mechanisms of action, providing a foundation for further research and development.

Physicochemical Properties

This compound is a tetracyclic diterpenoid with the molecular formula C₂₀H₃₀O₄ and a molecular weight of 334.45 g/mol . Its structure features a characteristic ent-kaurane skeleton with carboxylic acid functionalities at positions C-17 and C-19.

Experimental Protocols

Extraction and Isolation of this compound

The isolation of this compound from Siegesbeckia pubescens typically involves a multi-step process combining solvent extraction and various chromatographic techniques. The following is a representative protocol based on methodologies reported for diterpenoids from this genus.

3.1.1. Plant Material and Extraction

-

The aerial parts of Siegesbeckia pubescens are collected, dried, and pulverized.

-

The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

3.1.2. Solvent Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

The fractions are concentrated, and the chloroform and ethyl acetate fractions, which are typically rich in diterpenoids, are selected for further purification.

3.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The active fraction (e.g., chloroform fraction) is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

3.1.4. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

Biological Activity and Quantitative Data

While extensive quantitative data for this compound is still under investigation, preliminary studies and data from closely related compounds highlight its therapeutic potential.

Table 1: Reported Biological Activities of ent-kaurane Diterpenoids from Siegesbeckia and related species.

| Compound | Biological Activity | Quantitative Data | Source Organism |

| This compound | Antimicrobial | Specific data not yet published | Siegesbeckia pubescens |

| Sigesbeckin A | Antibacterial (MRSA, VRE) | MIC: 64 µg/mL[1] | Sigesbeckia orientalis |

| 18-hydroxy-kauran-16-ent-19-oic acid | Antibacterial (MRSA, VRE) | MIC: 64 µg/mL[1] | Sigesbeckia orientalis |

| Siegeskaurolic acid | Anti-inflammatory | - | Siegesbeckia pubescens[2] |

| Inhibition of NO production | - | ||

| Inhibition of PGE₂ production | - | ||

| Inhibition of TNF-α production | - | ||

| ent-16β,17-dihydroxy-kauran-19-oic acid | Antiplatelet & Antithrombotic | - | Siegesbeckia pubescens[3] |

Mechanism of Action: The NF-κB Signaling Pathway

The anti-inflammatory properties of many ent-kaurane diterpenoids are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] While the specific mechanism for this compound is yet to be fully elucidated, the established activity of related compounds, such as siegeskaurolic acid from Siegesbeckia pubescens, provides a strong indication of its likely mode of action.[2]

The proposed mechanism involves the inhibition of key steps in the NF-κB activation cascade:

-

Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. ent-kaurane diterpenoids are thought to prevent this degradation.

-

Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex, these compounds inhibit the translocation of the active NF-κB dimer (typically p50/p65) into the nucleus.

-

Downregulation of Pro-inflammatory Gene Expression: With reduced nuclear NF-κB, the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), is suppressed.

This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect.

Future Directions and Conclusion

This compound from Siegesbeckia pubescens represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial drug discovery. Further research is warranted to:

-

Obtain comprehensive quantitative data on its biological activities through a battery of in vitro and in vivo assays.

-

Elucidate the precise molecular targets and signaling pathways involved in its mechanism of action.

-

Investigate its pharmacokinetic and toxicological profiles to assess its drug-like properties.

-

Explore synthetic and semi-synthetic modifications to optimize its potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The information presented herein underscores the importance of continued investigation into the rich chemical diversity of medicinal plants like Siegesbeckia pubescens.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ent-16β,17-dihydroxy-kauran-19-oic acid, a kaurane diterpene acid from Siegesbeckia pubescens, presents antiplatelet and antithrombotic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biosynthesis of ent-Kauran-17,19-dioic Acid from Geranylgeranyl Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway from geranylgeranyl pyrophosphate (GGPP) to ent-kauran-17,19-dioic acid. While the initial steps of this pathway are well-characterized as part of the gibberellin biosynthesis cascade, the final enzymatic conversion to the target dioic acid is not fully elucidated. This document presents the established enzymatic reactions and proposes a putative final step based on analogous biochemical reactions found in nature. Detailed experimental protocols, quantitative data from related studies, and pathway visualizations are included to support further research and development in this area.

Biosynthetic Pathway from Geranylgeranyl Pyrophosphate to this compound

The biosynthesis of this compound commences with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of enzymatic reactions catalyzed by terpene cyclases and cytochrome P450 monooxygenases.

1.1. Cyclization of Geranylgeranyl Pyrophosphate to ent-Kaurene (B36324)

The initial phase of the pathway involves two cyclization reactions that convert the linear GGPP molecule into the tetracyclic diterpene skeleton, ent-kaurene. This two-step process is catalyzed by two distinct enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS).[1] In some fungi and bacteria, these two activities can be found on a single bifunctional protein.[2]

-

ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[3]

-

ent-Kaurene Synthase (KS): Subsequently, KS catalyzes the further cyclization of ent-CPP to produce the tetracyclic olefin, ent-kaurene.[3][4]

1.2. Oxidation of ent-Kaurene to ent-Kaurenoic Acid

The conversion of ent-kaurene to ent-kaurenoic acid is a three-step oxidation process catalyzed by a single multifunctional cytochrome P450 enzyme, ent-kaurene oxidase (KO).[4][5] This enzyme belongs to the CYP701A family of cytochromes P450.[5] The reaction proceeds through two intermediates:

-

ent-kaurenol

-

ent-kaurenal

KO hydroxylates the C-19 methyl group of ent-kaurene to form ent-kaurenol, which is then further oxidized to ent-kaurenal, and finally to ent-kaurenoic acid.[5]

1.3. Putative Oxidation of ent-Kaurenoic Acid to this compound

The final step in the proposed biosynthesis is the oxidation of the C-17 methyl group of ent-kaurenoic acid to a carboxylic acid. While the specific enzyme responsible for this transformation has not been definitively characterized, the existence of structurally related natural products suggests a plausible enzymatic route. For instance, the dimeric diterpenoid annomosin A, isolated from Annona squamosa, is composed of 19-al-ent-kauran-17-oic acid and 16,17-dihydroxy-ent-kauran-19-al.[6][7] The presence of a carboxylic acid at the C-17 position in one of these monomers strongly implies the existence of an enzyme capable of this oxidation.

This conversion is likely catalyzed by a cytochrome P450 monooxygenase, analogous to the action of ent-kaurene oxidase on the C-19 methyl group. Such an enzyme would perform a three-step oxidation of the C-17 methyl group through alcohol and aldehyde intermediates to yield the final carboxylic acid.

Quantitative Data

The following tables summarize quantitative data for the production of key intermediates in the biosynthetic pathway. Data is derived from studies involving heterologous expression in microbial hosts.

Table 1: Production of ent-Kaurene in Engineered E. coli

| Host Strain | Precursor Pathway Enhancement | GGPPS Source | Final Titer (mg/L) | Reference |

| E. coli MG1655 | None | Rhodobacter sphaeroides | 41.1 | [8] |

| E. coli MG1655 | Overexpression of DXS, IspA, and IDI | Rhodobacter sphaeroides | 179.6 | [8] |

| E. coli MG1655 | Overexpression of DXS, IDI, and IspA (Bioreactor) | Rhodobacter sphaeroides | 578 | [8] |

| E. coli | Exogenous Isoprenoid Alcohols | - | 113 ± 7 | [9] |

Table 2: Kinetic Parameters of ent-Kaurene Oxidase (KO)

| Enzyme Source | Substrate | KM (µM) | Reference |

| Arabidopsis thaliana (AtKO) | ent-kaurene | 2 | [1] |

| Arabidopsis thaliana (AtKO) | Non-native LRD substrates | 30 - 50 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of ent-kaurane diterpenoids.

3.1. Heterologous Expression of Diterpene Synthases in E. coli

This protocol is adapted for the expression of ent-CPS and ent-KS.

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences for ent-CPS and ent-KS. Clone the genes into a suitable bacterial expression vector, such as pET200, often with an N-terminal truncation to remove the plastidial targeting sequence.[2]

-

Transformation: Transform the expression constructs into a suitable E. coli strain, such as BL21(DE3).

-

Cultivation and Induction: Grow the transformed E. coli in a suitable medium (e.g., LB) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5. Reduce the temperature to 18°C and induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Harvesting: Continue cultivation for 18-24 hours post-induction, then harvest the cells by centrifugation.

3.2. Heterologous Expression of Cytochrome P450s in Saccharomyces cerevisiae

This protocol is suitable for the functional expression of plant-derived cytochrome P450s like ent-kaurene oxidase.

-

Yeast Strain: Utilize a yeast strain engineered for enhanced P450 activity, which often includes the overexpression of a cytochrome P450 reductase (CPR).

-

Vector Construction: Clone the full-length cDNA of the P450 gene into a yeast expression vector under the control of a strong constitutive or inducible promoter (e.g., TEF1 or GAL1).

-

Yeast Transformation: Transform the expression plasmid into the chosen S. cerevisiae strain using a standard method such as the lithium acetate (B1210297)/polyethylene glycol procedure.

-

Cultivation: Grow the transformed yeast in a selective medium to maintain the plasmid. For protein expression, cultivate in an appropriate induction medium if an inducible promoter is used.

3.3. In Vivo and In Vitro Enzyme Assays

-

In Vivo Assay in Yeast:

-

Cultivate the yeast strain expressing the P450 and its reductase partner.

-

If the upstream pathway enzymes are not present, supplement the culture with the substrate (e.g., ent-kaurene). The substrate can be dissolved in a small volume of a solvent like methanol (B129727) before adding to the culture.

-

Incubate the culture with shaking for a defined period (e.g., 24-48 hours).

-

Extract the products from the culture medium and/or yeast cells using an organic solvent (e.g., ethyl acetate or hexane).

-

-

Microsomal Preparation and In Vitro Assay:

-

Harvest the yeast cells expressing the P450 enzyme.

-

Lyse the cells and prepare microsomes by differential centrifugation.

-

Set up the reaction mixture containing the microsomal fraction, a buffer (e.g., phosphate (B84403) buffer, pH 7.4), an NADPH-regenerating system, and the substrate.

-

Incubate at an optimal temperature (e.g., 28-30°C) for a specific duration.

-

Stop the reaction and extract the products with an organic solvent.

-

3.4. GC-MS Analysis of Diterpenoids

-

Derivatization: Diterpenoid acids are often not volatile enough for direct GC-MS analysis. Derivatization is necessary to increase their volatility. A common method is methylation or silylation.

-

Methylation: React the dried extract with diazomethane (B1218177) or trimethylsilyldiazomethane.

-

Silylation: React the dried extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[10] An optimized condition for triterpenes is a reagent ratio of 22:13:65 (v/v/v) of BSTFA:TMCS:pyridine, with a reaction time of 2 hours at 30°C.[10]

-

-

GC-MS Conditions:

-

Column: Use a non-polar capillary column, such as a DB-5MS or HP-5MS.

-

Injector: Operate in splitless mode.

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 80-120°C), ramps up to a high temperature (e.g., 280-300°C), and holds for a period to ensure elution of all compounds.

-

Mass Spectrometry: Operate in full-scan mode for identification of unknown peaks by library matching (e.g., NIST library) and in selected ion monitoring (SIM) mode for quantification of known compounds.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery, characterization, and production of ent-kaurane diterpenoids.

References

- 1. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 2. One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annomosin A | C40H60O5 | CID 637019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of ent-Kauran-17,19-dioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of ent-kauran-17,19-dioic acid, a diterpenoid of interest in natural product chemistry and drug discovery. This document compiles available data on its physicochemical characteristics, offers insights into relevant experimental methodologies, and explores its potential interactions with key cellular signaling pathways.

Core Physical and Chemical Properties

This compound is a tetracyclic diterpenoid belonging to the kaurane (B74193) family. Its physical state at room temperature is a powder.[1] The following table summarizes its key quantitative properties based on available data. It is important to note that some of these values are predicted through computational models and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₄ | [2] |

| Molecular Weight | 334.45 g/mol | [2] |

| Appearance | Powder | [1] |

| Predicted Boiling Point | 508.1 ± 43.0 °C | [3] |

| Predicted Density | 1.21 ± 0.1 g/cm³ | [3] |

| Predicted pKa | 4.66 ± 0.60 | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A prevalent method for the analysis and quantification of this compound involves High-Performance Liquid Chromatography (HPLC). The following protocol is based on methodologies reported for the analysis of diterpenoids from Siegesbeckia species.

Objective: To quantify the concentration of this compound in a sample.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound standard

-

Sample containing this compound

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). The gradient program should be optimized to achieve good separation of the analyte from other components in the sample.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for instance, 25°C.

-

Injection Volume: Inject a fixed volume of the standard solutions and the sample solution (e.g., 10 µL).

-

Detection: If using a UV detector, monitor the absorbance at a wavelength where this compound exhibits maximum absorbance. If using an ELSD, optimize the detector parameters (e.g., nebulizer temperature, gas flow rate) for optimal sensitivity.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Potential Signaling Pathway Interactions

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally analogous ent-kaurane diterpenoids provides strong indications of its potential biological activities. The following diagrams illustrate the hypothetical interactions of this compound with the NF-κB and Nrf2 signaling pathways, based on the known effects of similar compounds.

Hypothetical Inhibition of the NF-κB Signaling Pathway

Structurally related kaurane diterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[4] The proposed mechanism involves the prevention of IκBα degradation, which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Hypothetical Activation of the Nrf2 Signaling Pathway

Other related diterpenoids, such as kaurenoic acid, have been identified as activators of the Nrf2 signaling pathway.[5][6] This pathway plays a crucial role in the cellular defense against oxidative stress. Activation of Nrf2 leads to its translocation into the nucleus and the subsequent transcription of antioxidant and cytoprotective genes.

References

- 1. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 60761-79-7 [amp.chemicalbook.com]

- 4. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ent-kaur-16-en-19-oic Acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on ent-kauran-17,19-dioic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential biological activities of the diterpenoid ent-kauran-17,19-dioic acid. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Core Compound Properties

This compound is a tetracyclic diterpenoid belonging to the kaurane (B74193) class. Compounds of this structural class are of significant interest due to their wide range of reported biological activities, including anti-inflammatory and anticancer properties.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This information is critical for its identification, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₄ | PubChem |

| Molecular Weight | 334.45 g/mol | MedChemExpress, ChemicalBook[1][2] |

| Exact Mass | 334.21440943 Da | PubChem[3] |

| CAS Number | 60761-79-7 | ChemFaces[4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[5] |

Experimental Protocols

Accurate analysis and quantification of this compound are essential for research and development. Below is a detailed protocol for the analysis of this and related diterpenoids using High-Performance Liquid Chromatography (HPLC).

HPLC Method for Diterpenoid Quantification

This protocol is adapted from a validated method for the simultaneous quantification of major diterpenoids, including 16α-hydro-ent-Kauran-17,19-dioic acid, from plant extracts.[4]

Objective: To separate and quantify this compound in a sample matrix.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

Evaporative Light Scattering Detector (ELSD)

-

Waters Symmetry Shield™ RP18 column (250 mm × 4.6 mm i.d., 5 µm)

-

Mobile Phase A: 0.3% (v/v) aqueous formic acid

-

Mobile Phase B: Acetonitrile

-

Reference standard of this compound

-

Sample containing this compound, dissolved in a suitable solvent (e.g., methanol)

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Mobile Phase: A gradient elution using Mobile Phase A and B. (The specific gradient profile should be optimized based on the sample matrix and co-eluting compounds).

-

Column Temperature: Ambient or controlled as per method optimization.

-

ELSD Drift Tube Temperature: 103°C

-

ELSD Nitrogen Flow Rate: 3.0 L/min

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract the compound from the source material (e.g., Siegesbeckia pubescens) using an appropriate solvent and filter the final extract through a 0.45 µm filter before injection.[4]

-

Injection: Inject equal volumes of the standard solutions and the sample extract onto the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the compound by using the calibration curve generated from the standard solutions.

Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[4] All calibration curves should demonstrate a good linear relationship (r > 0.999).[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:60761-79-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

IUPAC Name: 5,9-dimethyltetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5,14-dicarboxylic acid

An In-depth Technical Guide to ent-Kauran-17,19-dioic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a tetracyclic diterpenoid of interest to the scientific community. It covers the compound's chemical properties, relevant experimental protocols, and known biological activities, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a member of the kaurane (B74193) diterpenoid family, characterized by a specific four-ring carbon skeleton.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₄ | [1] |

| Molecular Weight | 334.45 g/mol | [2][] |

| IUPAC Name | 5,9-dimethyltetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5,14-dicarboxylic acid | [1][] |

| CAS Number | 60761-79-7 | [2] |

| Predicted Boiling Point | 508.1 ± 43.0 °C | [] |

| Predicted Density | 1.21 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Biosynthesis of the ent-Kaurane Skeleton

The core structure of this compound is biosynthesized from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes.[5] The initial cyclization of GGPP is catalyzed by copalyl diphosphate (B83284) synthase (CPS) to form ent-copalyl diphosphate (ent-CPP).[5] Subsequently, ent-kaurene (B36324) synthase (KS) facilitates a second cyclization to produce ent-kaurene, the parent hydrocarbon of the ent-kaurane diterpenoids.[6] Further enzymatic oxidations at positions 17 and 19 yield the corresponding dioic acid.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Diterpenoid Analysis

A validated method for the quantification of diterpenoids, including compounds structurally related to this compound, has been established.[4] This protocol can be adapted for the analysis of this compound.

Chromatographic Conditions:

-

Column: Waters Symmetry Shield™ RP18 (250 mm × 4.6 mm, 5 µm)[4]

-

Mobile Phase: Gradient elution with A: 0.3% v/v aqueous formic acid and B: acetonitrile[4]

-

Flow Rate: 1.0 mL/min[4]

-

Detection: Evaporative Light Scattering Detection (ELSD) with the drift tube temperature at 103°C and nitrogen flow rate at 3.0 L/min[4]

Method Validation: The method was validated for accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

-

Linearity: All calibration curves showed a good linear relationship (r > 0.999).[4]

-

Precision: Intra- and interday tests showed relative standard deviations (RSDs) of less than 3.5%.[4]

-

Accuracy: Recovery was between 96.5% and 102.0% with RSDs below 2.8%.[4]

The workflow for such an analysis is outlined below.

Biological and Pharmacological Activities

ent-Kaurane diterpenoids exhibit a wide range of biological activities. While specific data for this compound is limited, related compounds from this family have demonstrated significant pharmacological potential.

Antibacterial Activity

16α-hydro-ent-kauran-17,19-dioic acid has been shown to possess antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[7]

| Compound | Organism | MIC (µg/mL) |

| 16α-hydro-ent-kauran-17,19-dioic acid | MRSA | 64 |

| 16α-hydro-ent-kauran-17,19-dioic acid | VRE | 64 |

Anti-inflammatory and Other Activities

A structurally related compound, kaurenoic acid (ent-kaur-16-en-19-oic acid), has been reported to have anti-inflammatory effects.[5][6] These effects are partly attributed to the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) transcription factor and the downregulation of Th2 and NF-κB/cytokine-related pathways.[5][6] Other ent-kaurane diterpenoids have shown anti-platelet aggregation activity,[2][8] anti-HIV activity, and inhibitory effects on breast cancer cell migration.[9][10]

The potential anti-inflammatory signaling pathway for related ent-kaurane diterpenoids is depicted below.

Conclusion

This compound belongs to a class of diterpenoids with demonstrated biological activities, suggesting its potential as a lead compound in drug discovery. This guide provides foundational information to support further research into its synthesis, characterization, and pharmacological evaluation. The provided protocols and data serve as a starting point for researchers to design and conduct their own investigations into this promising natural product.

References

- 1. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of ent-Kauran-17,19-dioic Acid: A Technical Overview

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive technical guide released today details the significant biological activities of the diterpenoid ent-kauran-17,19-dioic acid. This document, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on its antibacterial, anti-inflammatory, and cytotoxic properties, providing a foundational resource for future therapeutic exploration.

This compound, a tetracyclic diterpenoid of natural origin, has demonstrated a range of biological effects with potential therapeutic implications. This guide summarizes the quantitative data from key studies, outlines detailed experimental methodologies, and visualizes the compound's mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA).

Core Biological Activities: A Quantitative Perspective

The biological efficacy of this compound has been quantified across several key assays. The data highlights its potent antibacterial and anti-inflammatory activities.

| Biological Activity | Assay | Target/Cell Line | Result (IC₅₀ / MIC) |

| Anti-inflammatory | Superoxide (B77818) Anion Generation | fMLP/CB-stimulated Human Neutrophils | IC₅₀: 3.52 ± 0.52 µg/mL[1] |

| Antibacterial | Broth Microdilution | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC: 8 µg/mL |

| Cytotoxicity | MTT Assay | BT474 (Human Breast Cancer) | IC₅₀: 4.7 µg/mL[2] |

| CHAGO (Human Lung Cancer) | IC₅₀: 5.7 µg/mL[2] | ||

| HepG2 (Human Liver Cancer) | IC₅₀: 6.5 µg/mL[2] | ||

| Kato3 (Human Gastric Cancer) | IC₅₀: 5.3 µg/mL[2] | ||

| SW620 (Human Colorectal Adenocarcinoma) | IC₅₀: 5.6 µg/mL[2] |

Mechanism of Action: Disrupting Bacterial Defenses

A key focus of research has been the antibacterial mechanism of this compound, particularly against the formidable pathogen, MRSA. Transcriptomic analysis has revealed that the compound's primary mode of action is the disruption of the bacterial cell wall synthesis.[3][4][5] This is a critical pathway for bacterial survival, making it an attractive target for antibiotic development.

The compound interferes with peptidoglycan synthesis and the metabolism of cell wall precursors.[3][4][5] Furthermore, it modulates the expression of genes related to ion transport and membrane-associated metabolic enzymes, leading to a comprehensive breakdown of cell wall and cytoplasmic membrane integrity.[3][4][5]

Experimental Protocols

This section provides an overview of the key methodologies used to ascertain the biological activities of this compound.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial efficacy was determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Procedure:

-

Preparation of Compound: this compound is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of MRSA is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Superoxide Anion Generation Assay

The anti-inflammatory potential was evaluated by measuring the inhibition of superoxide anion (O₂⁻) generation from activated human neutrophils. The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.[6][7][8]

Procedure:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[6]

-

Assay Preparation: Isolated neutrophils are suspended in a buffer (e.g., Hank's Balanced Salt Solution) containing ferricytochrome c.

-

Compound Incubation: The neutrophil suspension is pre-incubated with various concentrations of this compound.

-

Stimulation: Superoxide generation is stimulated by adding formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB).

-

Measurement: The change in absorbance at 550 nm, corresponding to the reduction of cytochrome c by superoxide anions, is measured kinetically using a spectrophotometer.

-

Data Analysis: The inhibitory effect of the compound is calculated by comparing the rate of cytochrome c reduction in treated samples to that of untreated controls. The IC₅₀ value is determined from the dose-response curve.

Cytotoxicity: MTT Assay

The cytotoxic effect of the compound on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Procedure:

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured at approximately 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

This technical guide provides a solid foundation for understanding the multifaceted biological activities of this compound. The presented data and methodologies underscore its potential as a lead compound for the development of new antibacterial and anti-inflammatory agents. Further research is warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the design of more potent and selective derivatives.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. scribd.com [scribd.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting methicillin-resistant Staphylococcus aureus: The comprehensive action of ent-kaurane diterpenoids on bacterial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of ent-Kauran-17,19-dioic Acid: A Technical Guide for Researchers

An In-depth Review of a Promising Kaurane (B74193) Diterpenoid for Drug Discovery and Development

Abstract

ent-Kauran-17,19-dioic acid is a tetracyclic diterpenoid belonging to the kaurane class of natural products. This technical guide provides a comprehensive overview of its chemical properties, natural sources, and known biological activities, with a focus on its potential applications in drug development. While research on this specific molecule is still emerging, this document synthesizes the available data, including information on closely related structural analogs, to offer a detailed perspective for researchers, scientists, and drug development professionals. The guide includes a summary of its physicochemical properties, an overview of related compounds with demonstrated biological effects, and a discussion of potential mechanisms of action.

Introduction

Kaurane diterpenoids are a large and structurally diverse family of natural products that have garnered significant attention from the scientific community due to their wide range of biological activities. These activities include anti-inflammatory, antimicrobial, cytotoxic, and cardiovascular effects. This compound, a member of this family, represents a promising scaffold for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on this compound and its analogs to facilitate future research and development efforts.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₄ | PubChem |

| Molecular Weight | 334.4 g/mol | PubChem[1] |

| IUPAC Name | 5,9-dimethyltetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5,14-dicarboxylic acid | PubChem[1] |

| CAS Number | 60761-79-7 | MedChemExpress |

| Natural Sources | Annona glabra, Siegesbeckia orientalis | PubChem, Molecules[1][2] |

Biological Activities and Therapeutic Potential

Direct studies on the biological activities of this compound are limited. However, research on closely related kaurane diterpenoids provides valuable insights into its potential therapeutic applications.

Antimicrobial Activity

This compound has been isolated from Siegesbeckia orientalis, a plant known for its traditional use in treating inflammatory and infectious conditions[2]. While specific minimum inhibitory concentration (MIC) values for this compound are not yet reported, other diterpenes isolated from the same plant have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[2]. This suggests that this compound should be investigated for its potential antibacterial properties.

Anti-platelet Aggregation Activity

A structurally similar compound, 16α-hydro-19-al-ent-kauran-17-oic acid, isolated from Annona squamosa, has been shown to completely inhibit rabbit platelet aggregation at a concentration of 200 μM. This finding suggests that the kaurane skeleton, and potentially this compound, could be a promising scaffold for the development of novel anti-thrombotic agents.

Epidermal Regeneration and Wound Healing

A closely related compound, ent-16α, 17-dihydroxy-kauran-19-oic acid (DHK), has demonstrated significant potential in promoting epidermal regeneration. Studies have shown that DHK stimulates the proliferation and migration of keratinocyte stem/progenitor cells, which are crucial for skin repair[3]. This effect is mediated through the activation of the Akt/ERK signaling pathway via phosphorylation of the epidermal growth factor receptor (EGFR)[3]. Given the structural similarity, this compound may possess similar wound-healing properties.

Signaling Pathways

The mechanism of action for this compound has not been elucidated. However, the signaling pathway for the closely related compound, ent-16α, 17-dihydroxy-kauran-19-oic acid (DHK), in keratinocyte stimulation has been described. This pathway may serve as a hypothetical model for investigating the mechanism of this compound.

Caption: Hypothetical signaling pathway for DHK-induced keratinocyte proliferation and migration.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on studies of related compounds and general pharmacological practices, the following methodologies can be adapted.

Quantification of this compound in Biological Matrices

A sensitive and reproducible high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the analysis of 16α-hydro-ent-kauran-17,19-dioic acid in rat plasma.

-

Chromatographic System: Waters Symmetry Shield™ RP18 column (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution with 0.3% (v/v) aqueous formic acid (A) and acetonitrile (B52724) (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: Evaporative Light Scattering Detector (ELSD) with the drift tube temperature set at 103°C and nitrogen flow rate at 3.0 L/min.

-

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

References

An In-depth Technical Guide on ent-kauran-17,19-dioic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-kauran-17,19-dioic acid is a tetracyclic diterpenoid belonging to the kaurane (B74193) class of natural products. It has been isolated from various medicinal plants, notably from the genus Sigesbeckia and Annona. This document provides a comprehensive overview of the existing scientific literature on this compound, including its physicochemical properties, biological activities, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is characterized by the following physicochemical properties, essential for its identification, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 334.45 g/mol | --INVALID-LINK-- |

| IUPAC Name | (4aR,6aS,9R,9aR,11aS)-9-methyl-12-methylideneglabellane-4a,9-dicarboxylic acid | --INVALID-LINK-- |

| CAS Number | 60761-79-7 | --INVALID-LINK-- |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | --INVALID-LINK-- |

Biological Activities and Pharmacokinetics

This compound and its closely related analogs have demonstrated a range of biological activities. The quantitative data available in the literature are summarized below.

Antibacterial Activity

16α-hydro-ent-kauran-17,19-dioic acid, isolated from Sigesbeckia orientalis, has shown moderate antibacterial activity against clinically relevant resistant strains.[1][2]

| Organism | Strain | MIC (μg/mL) |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 64 |

| Enterococcus faecalis | Vancomycin-resistant (VRE) | 64 |

Anti-platelet Aggregation Activity

While direct quantitative data for this compound is limited, related compounds have shown potent inhibitory effects on platelet aggregation.[3] For instance, ent-Kaur-16-en-19-oic acid and 16alpha-hydro-19-al-ent-kauran-17-oic acid exhibited complete inhibition of rabbit platelet aggregation at a concentration of 200 μM.

Pharmacokinetics

A study on the pharmacokinetics of 16α-hydro-ent-kauran-17,19-dioic acid in rats after a single oral administration of a Siegesbeckia pubescens extract (equivalent to 6.0 mg/kg of the compound) provided the following parameters.[4][5]

| Parameter | Value | Unit |

| Cₘₐₓ (Maximum Plasma Concentration) | 128.3 ± 31.5 | ng/mL |

| Tₘₐₓ (Time to Cₘₐₓ) | 0.5 ± 0.2 | h |

| AUC₀₋ₜ (Area Under the Curve) | 367.8 ± 75.4 | ng·h/mL |

| t₁/₂ (Half-life) | 2.8 ± 0.6 | h |

Putative Signaling Pathways

Direct studies on the signaling pathways of this compound are scarce. However, based on the mechanisms elucidated for structurally similar ent-kaurane diterpenoids, the following pathways are proposed.

Anti-inflammatory Pathway

A related compound, siegeskaurolic acid (ent-16αH,17-hydroxy-kauran-19-oic acid), exerts its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression via the inactivation of the NF-κB signaling pathway.

Caption: Putative anti-inflammatory signaling pathway.

Epidermal Regeneration Pathway

ent-16α,17-dihydroxy-kauran-19-oic acid (DHK) has been shown to promote the proliferation and migration of keratinocyte stem/progenitor cells. This effect is mediated through the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Akt/ERK signaling pathway.

Caption: Epidermal regeneration signaling pathway.

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of ent-kaurane diterpenoids from Sigesbeckia species, which can be adapted for the specific isolation of this compound.

Caption: General workflow for isolation.

-

Extraction: The air-dried and powdered aerial parts of the plant material are extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate layer is collected and concentrated.

-

Column Chromatography: The crude ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Further Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and further purified using reversed-phase (RP-18) column chromatography with a methanol-water gradient, followed by size-exclusion chromatography on a Sephadex LH-20 column eluting with methanol (B129727) to yield the pure compound.

Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: The test compound is serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Conclusion

This compound is a promising natural product with documented antibacterial activity. The biological activities of its close analogs in the realms of anti-inflammatory and regenerative medicine suggest that this compound itself may possess a broader pharmacological profile than is currently known. The proposed signaling pathways, based on structurally related compounds, provide a foundation for future mechanistic studies. The experimental protocols outlined in this guide offer a starting point for the isolation, characterization, and bio-evaluation of this and other related ent-kaurane diterpenoids. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its structure-activity relationships.

References

- 1. Triterpenes as Potentially Cytotoxic Compounds | MDPI [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Diterpene with Cytotoxic Potential Against Human Tumor Cells [mdpi.com]

An In-depth Technical Guide to ent-kauran-17,19-dioic acid (CAS: 60761-79-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-kauran-17,19-dioic acid, with the Chemical Abstracts Service (CAS) number 60761-79-7, is a tetracyclic diterpenoid belonging to the kaurane (B74193) class of natural products.[1] These compounds are characterized by a specific four-ring carbon skeleton. This guide provides a comprehensive overview of its chemical properties, natural sources, extraction and purification protocols, and known and inferred biological activities, with a focus on its potential in drug discovery and development.

Chemical and Physical Properties

This compound is a white powder.[2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 60761-79-7 | [2][3] |

| Molecular Formula | C₂₀H₃₀O₄ | [2] |

| Molecular Weight | 334.45 g/mol | [4] |

| IUPAC Name | (4aR,6aS,8R,9aS,11S,11bS)-8-carboxy-4,4,11b-trimethyl-tetradecahydrophenanthro[2,1-b]furan-6a-carboxylic acid | |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Desiccate at -20°C | [2] |

Natural Sources and Isolation

This compound is a naturally occurring compound found in various plant species. It has been isolated from Siegesbeckia orientalis, Siegesbeckia pubescens, and plants from the Annonaceae family, such as Annona glabra.[2][5][6]

Experimental Protocol: Extraction and Isolation from Siegesbeckia orientalis

The following protocol details the extraction and isolation of this compound from the aerial parts of S. orientalis, as described in the literature.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of ent-kauran-17,19-dioic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ent-kauran-17,19-dioic acid is a tetracyclic diterpenoid compound that has been isolated from various plant species, including those from the Siegesbeckia and Annona genera. This class of compounds has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant sources, compiled from established methodologies in phytochemical research. The protocol is designed to be a comprehensive guide for researchers aiming to isolate this compound for further study.

Natural Sources:

This compound and its derivatives have been successfully isolated from several plant species. The primary sources include:

The aerial parts of Siegesbeckia species and the stems and fruits of Annona species are typically used for the extraction of this compound.

Experimental Protocols